![molecular formula C23H19Cl2N3O B13741811 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core linked to a piperazine ring substituted with a 2,3-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo[b,f][1,4]oxazepine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the dibenzo[b,f][1,4]oxazepine core reacts with a piperazine derivative.
Substitution with 2,3-Dichlorophenyl Group: The final step involves the substitution of the piperazine ring with a 2,3-dichlorophenyl group, typically using a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dechlorinated products.
Wissenschaftliche Forschungsanwendungen
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels and alterations in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine can be compared with other similar compounds, such as:
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine: This compound has a thiazepine ring instead of an oxazepine ring, leading to different chemical and biological properties.
11-(Piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepine: The presence of a diazepine ring in this compound results in distinct pharmacological activities.
Quetiapine: A well-known antipsychotic drug with a similar core structure but different substituents, leading to its unique therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H19Cl2N3O |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
6-[4-(2,3-dichlorophenyl)piperazin-1-yl]benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C23H19Cl2N3O/c24-17-7-5-9-19(22(17)25)27-12-14-28(15-13-27)23-16-6-1-3-10-20(16)29-21-11-4-2-8-18(21)26-23/h1-11H,12-15H2 |
InChI-Schlüssel |
AIUDPOWSMMMGRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C3=NC4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



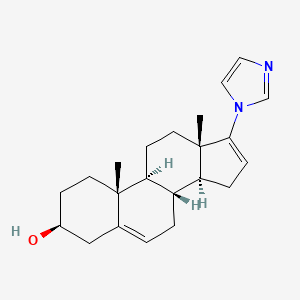
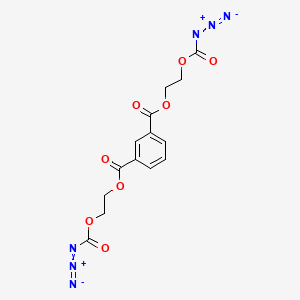
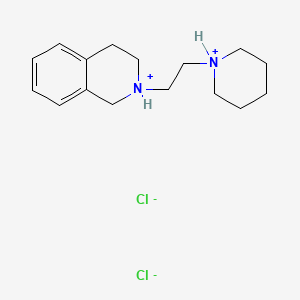
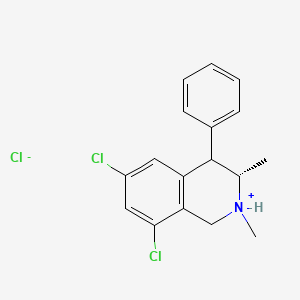
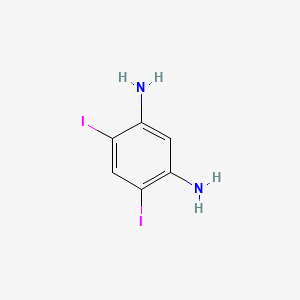
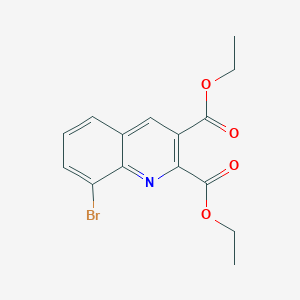
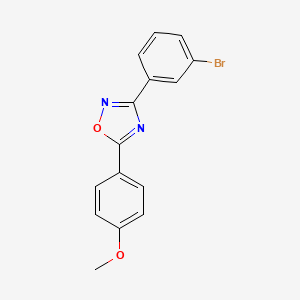
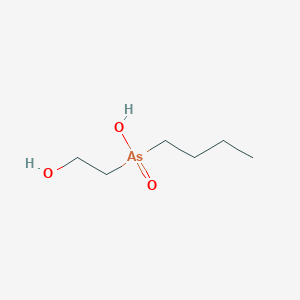
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
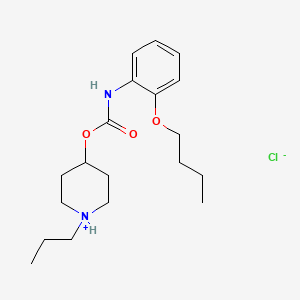
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
